molecular formula C22H21N7O2 B2523471 1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920405-16-9

1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2523471
CAS No.: 920405-16-9
M. Wt: 415.457
InChI Key: LLMBAVPCFDQGDI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety substituted with a 4-methoxybenzoyl group. Its molecular formula is C23H23N7O3, with a molecular weight of 445.5 g/mol . Its synthesis and structural analogs are frequently explored in medicinal chemistry for targeting receptors or enzymes, such as adenosine receptors, NADPH oxidases, or cannabinoid receptors .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-31-18-9-7-16(8-10-18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBAVPCFDQGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting 3-phenyl-1H-[1,2,3]triazole with appropriate reagents to form the triazolopyrimidine scaffold.

    Introduction of the piperazine ring: The triazolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Attachment of the methoxybenzoyl group: Finally, the piperazine derivative is acylated with 4-methoxybenzoyl chloride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoyl or piperazine rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising activity as an inhibitor of certain enzymes and receptors, making it a valuable tool for studying biological pathways.

    Medicine: The compound has demonstrated potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It also exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound can interact with receptors and other proteins involved in inflammatory and microbial pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

RG7774

  • Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
  • Key Features : A triazolopyrimidine derivative with a tert-butyl group and a tetrazole-containing side chain.
  • Activity: Potent and selective cannabinoid CB2 receptor (CB2R) agonist (EC50 = 6.7 nM) with >1000-fold selectivity over CB1R, making it suitable for treating diabetic retinopathy without psychotropic effects .
  • Comparison : Unlike the target compound, RG7774 lacks the piperazine-methoxybenzoyl group but includes a pyrrolidin-3-ol moiety, which enhances CB2R binding affinity.

VAS2870

  • Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
  • Key Features : Benzoxazole and benzyl substituents on the triazolopyrimidine core.
  • Activity : NADPH oxidase inhibitor (IC50 = 4.5 µM), used to study reactive oxygen species (ROS)-mediated pathologies .
  • Comparison: The sulfide and benzoxazole groups differentiate it from the target compound, which may influence its redox-targeting mechanism versus the unknown pathway of the methoxybenzoyl analog.

A2AR Allosteric Modulator (Table 1 in )

  • Structure: 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]-pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea.
  • Key Features : Urea linker and trifluoromethylphenyl group.
  • Activity: Dual allosteric modulator and agonist of adenosine A2A receptors (A2AR), modulating antagonist binding .
  • Comparison : The urea substituent and benzyl-phenyl triazolopyrimidine core contrast with the piperazine-methoxybenzoyl group in the target compound, highlighting divergent receptor targeting strategies.

1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

  • Structure : Differs from the target compound by having 2,6-dimethoxybenzoyl instead of 4-methoxybenzoyl.
  • Key Features : Molecular formula C23H23N7O3 (same as the target compound) but with altered methoxy substitution.
  • Comparison : The position of methoxy groups on the benzoyl ring may influence solubility, metabolic stability, or target binding.

1-{3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine

  • Structure : Features a 3-(trifluoromethyl)benzoyl group instead of 4-methoxybenzoyl.
  • Key Features : Molecular formula C22H18F3N7O , molecular weight 453.4 g/mol .
  • Activity : Undisclosed, but the electron-withdrawing trifluoromethyl group may enhance binding to hydrophobic enzyme pockets.

Structure-Activity Relationship (SAR) Insights

Substituent Position on Benzoyl Group: The 4-methoxybenzoyl group in the target compound vs.

Triazole Ring Modifications :

  • Phenyl (target compound) vs. benzyl (A2AR modulator ) or tert-butyl (RG7774 ) substituents on the triazole ring influence lipophilicity and target selectivity.

Piperazine Linker :

  • The piperazine moiety is conserved in several analogs, suggesting its role as a flexible spacer or hydrogen-bond acceptor for target engagement.

Biological Activity

1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications including anticancer, anti-inflammatory, and neuroprotective effects. The following sections will explore the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N7O2C_{22}H_{21}N_{7}O_{2}, with a molecular weight of approximately 415.45 g/mol. The structure features a piperazine ring linked to a triazolopyrimidine moiety, which is crucial for its biological activities.

PropertyValue
IUPAC Name1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Molecular FormulaC22H21N7O2
Molecular Weight415.45 g/mol
CAS Number920405-16-9

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. Notably, compounds derived from similar structures have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potential for further development as an anticancer agent .

Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of related triazolopyrimidine derivatives, it was found that certain compounds displayed promising anticancer activities compared to doxorubicin, a standard chemotherapeutic agent. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 μM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It interacts with various signaling pathways involved in inflammation, potentially modulating the immune response. The inhibition of cyclin-dependent kinases (CDK2) suggests a mechanism through which it may exert anti-inflammatory effects .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier and affect neurotransmitter systems could make it a candidate for treating neurodegenerative diseases . However, more research is needed to fully elucidate these effects.

The biological activity of 1-(4-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits CDK2, which plays a critical role in cell cycle regulation and is a target for cancer therapies.
  • Cell Signaling Modulation : It alters various cell signaling pathways that are crucial for cell proliferation and survival.
  • Gene Expression Changes : The compound influences gene expression profiles associated with apoptosis and cell cycle progression.

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